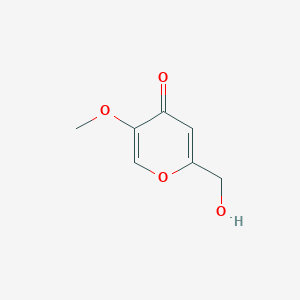

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Descripción general

Descripción

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-furaldehyde with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyranone compound. The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is 2-(carboxymethyl)-5-methoxy-4H-pyran-4-one.

Reduction: The major product is 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-ol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyranone derivatives.

Aplicaciones Científicas De Investigación

Antiglioma Activity

Recent studies have highlighted the potential of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one derivatives as antiglioma agents. A noteworthy compound from a series of synthesized derivatives exhibited significant anti-proliferative activity against glioma cell lines such as HT1080 and U87. The most active compound showed an IC50 of 1.43 μM and 4.6 μM, respectively, indicating its potency in inhibiting tumor cell growth. Furthermore, this compound demonstrated an impressive inhibitory rate of 86.3% on the production of d-2-hydroxyglutarate (d-2HG), a metabolite often associated with glioma progression .

Tyrosinase Inhibition

Another significant application of this compound is its role as a tyrosinase inhibitor, which is crucial in controlling melanin production in skin care formulations. The ability to inhibit tyrosinase makes it valuable in cosmetic products aimed at reducing hyperpigmentation and promoting an even skin tone .

Preservatives and Antioxidants

The compound is utilized as a preservative and antioxidant in cosmetics and personal care products. Its antioxidant properties help protect formulations from oxidative degradation, thereby enhancing product stability and shelf life .

Skin Lightening Agents

Due to its tyrosinase inhibitory properties, this compound is also employed in skin lightening products. It helps to reduce the formation of melanin, making it beneficial for individuals seeking to lighten their skin tone or treat conditions like melasma .

Synthetic Pathways

The synthesis of this compound typically involves aldol reactions or other organic synthetic methods that allow for the modification of pyranone structures to enhance biological activity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparación Con Compuestos Similares

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can be compared with other similar compounds, such as:

5-hydroxymethylfurfural: Both compounds contain a hydroxymethyl group and a furan or pyran ring, but 5-hydroxymethylfurfural lacks the methoxy group and the ketone functionality.

2,5-dimethoxy-4H-pyran-4-one: This compound has two methoxy groups instead of one hydroxymethyl and one methoxy group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Actividad Biológica

2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one, also known as a pyran derivative, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of heterocyclic organic compounds that exhibit significant pharmacological properties, making them potential candidates for drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antioxidant, and anticancer properties, supported by various studies and data.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 168.15 g/mol

- CAS Number : 6269-25-6

This compound features a pyran ring with hydroxymethyl and methoxy substituents, contributing to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of the pyran scaffold, including this compound, possess notable antibacterial properties. A study evaluated several 4H-pyran derivatives against various bacterial strains and reported that certain compounds exhibited significant inhibition against Gram-positive bacteria. For instance, the compound showed lower IC values than standard antibiotics like ampicillin, indicating potent antibacterial activity .

| Compound | Bacterial Strain | IC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | < 50 |

| This compound | Bacillus cereus | < 70 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenged free radicals, showcasing a mechanism that may protect cells from oxidative stress.

Anticancer Activity

The anticancer effects of this compound have been explored in several studies focusing on different cancer cell lines. Notably, it has shown cytotoxic effects against HCT-116 colorectal cancer cells with IC values indicating significant inhibition of cell proliferation. Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| HCT-116 | 75.1 | Caspase activation |

| MCF-7 | 150.12 | Apoptosis induction |

Case Studies

- Antibacterial Study : A recent investigation into the antibacterial efficacy of various pyran derivatives found that this compound inhibited the growth of multiple pathogenic bacteria while maintaining low toxicity to human cells .

- Cytotoxicity in Cancer Cells : In vitro studies on HCT-116 cells revealed that treatment with this compound led to a significant decrease in cell viability and increased apoptotic markers, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) can react with methoxy-containing nucleophiles under basic conditions (e.g., NaHCO₃) to introduce the methoxy group .

- Claisen-Schmidt condensation between kojic acid derivatives and methoxy-substituted aldehydes is another route, optimized at 60–80°C in ethanol with catalytic HCl .

Key Factors Affecting Yield:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce regioselectivity.

- Temperature : Higher temperatures (≥70°C) accelerate side reactions like oxidation of the hydroxymethyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from byproducts such as 5-hydroxy-4H-pyran-4-one derivatives .

Table 1: Representative Synthetic Protocols

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Chlorokojic acid, NaOCH₃, DMF, 50°C | 65–72 | |

| Claisen-Schmidt | Kojic acid, 4-methoxybenzaldehyde, HCl, EtOH | 58 |

Q. How do analytical techniques (e.g., NMR, HPLC) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- A singlet at δ 6.2 ppm (C3-H of the pyranone ring).

- Methoxy group resonance at δ 3.8 ppm (sharp singlet).

- Hydroxymethyl protons as a broad peak at δ 4.3–4.5 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) resolve impurities like unreacted kojic acid (retention time: 3.2 min vs. target compound at 5.8 min) .

- X-ray crystallography : Confirms stereochemistry and hydrogen-bonding networks in the solid state, critical for understanding bioactivity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans .

- Antitumor potential : MTT assays on glioma cell lines (e.g., U87MG), with IC₅₀ values compared to reference drugs like temozolomide .

- Enzyme inhibition : Spectrophotometric assays for tyrosinase inhibition (λ = 475 nm), relevant to hyperpigmentation disorders .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Methodological Answer: Regioselectivity issues arise during functionalization of the pyranone ring. Strategies include:

- Protecting groups : Acetylation of the hydroxymethyl group prior to methoxylation reduces competing side reactions .

- Microwave-assisted synthesis : Enhances reaction specificity; e.g., 2-(hydroxymethyl) derivatives synthesized in 30 minutes at 100°C vs. 12 hours conventionally .

- Computational modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., preferential attack at C5 over C3) .

Q. What structural modifications enhance the compound’s bioactivity, and how are SAR studies designed?

Methodological Answer:

- Substituent effects :

- SAR study design :

- Library synthesis : Parallel synthesis of 20+ analogs with systematic variation at C2 and C5.

- 3D-QSAR : CoMFA/CoMSIA models correlate substituent bulkiness/logP with IC₅₀ values .

Table 2: Bioactivity Trends in Derivatives

| Derivative | Modification | Activity (IC₅₀, μM) | Target |

|---|---|---|---|

| 5-Methoxy, 2-thiomethyl | -SCH₃ at C2 | 12.4 ± 1.2 | Glioma cells |

| 5-Ethoxy, 2-hydroxymethyl | -OCH₂CH₃ at C5 | 45.7 ± 3.8 | Tyrosinase |

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity results)?

Methodological Answer: Common sources of contradictions and solutions:

- Purity discrepancies : HPLC-MS validation ensures ≥95% purity; impurities like 5-methoxy-4H-pyran-4-one (a common byproduct) can skew bioassay results .

- Assay variability : Standardize protocols (e.g., ATP-based cell viability assays vs. MTT for antitumor studies) .

- Solubility effects : Use DMSO concentrations ≤0.1% in cell-based assays to avoid false negatives .

Q. What computational tools predict the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- ADMET Prediction :

- SwissADME : Estimates logP (1.2 ± 0.3) and BBB permeability (CNS MPO score: 4.2/6), suggesting moderate blood-brain barrier penetration .

- ProTox-II : Predicts hepatotoxicity (Probability: 0.72) due to reactive quinone metabolites .

- Molecular docking : AutoDock Vina screens against tyrosine kinase receptors (e.g., EGFR) to prioritize derivatives for synthesis .

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWKLWEBQOOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283977 | |

| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-25-6 | |

| Record name | 6269-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.